2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine
Overview
Description
“2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine” is a chemical compound with the molecular formula C9H12ClN3O2S . It is a versatile material used in scientific research. Its unique structure enables diverse applications, such as drug synthesis, catalyst development, and material science investigations.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a pyrazine ring, and a methylsulfonyl group . The average mass of the molecule is 261.728 Da, and the monoisotopic mass is 261.033875 Da .
Scientific Research Applications
Pyrazines in Food Science
Pyrazines are volatile heterocyclic compounds contributing significantly to flavors in food products, synthesized predominantly through the Maillard reaction. Strategies to control pyrazine generation have been explored, including the use of new reactants and emerging technologies like ultrasound to promote their formation or minimize undesirable byproducts. This research is relevant for enhancing food quality and safety (Yu et al., 2021).
Pyrazine Derivatives in Drug Development
Pyrazine derivatives exhibit a wide array of pharmacological activities, leading to their investigation in drug development. This encompasses antibacterial, antifungal, anticancer, and anti-inflammatory applications among others, underscoring the therapeutic potential of pyrazine-based compounds (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).
Pyrazine and Heterocyclic Compounds in Synthetic Chemistry
The diversity of heterocyclic N-oxide molecules, including pyrazine derivatives, highlights their importance in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile intermediates in creating complex molecular structures with significant biological activities (Li et al., 2019).
Properties
IUPAC Name |
2-chloro-3-(1-methylsulfonylpyrrolidin-2-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-16(14,15)13-6-2-3-7(13)8-9(10)12-5-4-11-8/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLYMUSEIQIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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